Dual TYK2/JAK1 Inhibition Versus Single-Target Selectivity: In Vitro Kinase Profiling
Brepocitinib demonstrates potent dual inhibition of both TYK2 (IC50 = 23 nM) and JAK1 (IC50 = 17 nM), distinguishing it from upadacitinib which is JAK1-selective with minimal TYK2 activity (TYK2 IC50 = 4690 nM), and from PF-06826647 which is TYK2-selective with weak JAK1 inhibition (JAK1 IC50 = 383 nM) [1]. This dual profile is further distinguished from deucravacitinib, an allosteric TYK2 inhibitor that shows no activity against JAK1 (>10,000 nM) [1].
| Evidence Dimension | In vitro kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | TYK2: 23 nM; JAK1: 17 nM; JAK2: 77 nM; JAK3: 6494 nM |
| Comparator Or Baseline | Upadacitinib: TYK2 4690 nM, JAK1 47 nM; PF-06826647: TYK2 17 nM, JAK1 383 nM; Deucravacitinib: JAK1 >10,000 nM; Tofacitinib: JAK1 15 nM, JAK2 77 nM, JAK3 55 nM, TYK2 489 nM |
| Quantified Difference | Brepocitinib's TYK2 IC50 is ~204-fold lower than upadacitinib; JAK1 IC50 is ~22.5-fold lower than PF-06826647; dual activity contrasts with deucravacitinib's JAK1 inactivity |
| Conditions | Cell-free kinase assays at ATP concentrations corresponding to the apparent Km for each kinase |
Why This Matters
Procurement decisions for pathway-specific research require precise knowledge of target engagement profiles; brepocitinib uniquely provides potent dual TYK2/JAK1 inhibition not achievable with single-target agents.
- [1] Table 2. In Vitro Inhibitory Profiles of JAK Inhibitors. Oxford Academic. 2023. View Source
